molecular formula C12H11NO2 B6366051 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% CAS No. 1111115-98-0

2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95%

Cat. No. B6366051
CAS RN: 1111115-98-0
M. Wt: 201.22 g/mol
InChI Key: ZQQWBGFFVGFLMG-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% (2H5HP) is an organic compound that is widely used in scientific research. It is a member of the pyridine family, and is the most common form of 2H5HP. It is a colorless, water-soluble, and crystalline solid that is insoluble in most organic solvents. 2H5HP has a variety of applications, including use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a model compound for studying the mechanisms of various biochemical processes.

Scientific Research Applications

2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a model compound for studying the mechanisms of various biochemical processes. 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% is also used in the synthesis of other organic compounds, such as 4-hydroxy-2-methyl-2H-pyran and 4-hydroxy-2-methyl-2H-pyridine. Additionally, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% is used in the synthesis of drugs, such as the anticonvulsant drug phenytoin.

Mechanism of Action

2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% acts as a catalyst in biochemical reactions by facilitating the conversion of substrates into their desired products. It does this by forming a complex with the substrate, which then undergoes a series of redox reactions. This series of redox reactions results in the formation of the desired product. Additionally, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% can act as an activator, increasing the rate of the reaction.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and antioxidant properties. Additionally, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is easy to store and handle, and is not toxic or hazardous. However, 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% has some limitations for use in lab experiments. It is not very soluble in most organic solvents, and must be dissolved in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, and must be stored in a cool, dark place.

Future Directions

There are a variety of potential future directions for the use of 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% in scientific research. It could be used in the development of new drugs, as it has been shown to have anti-cancer and anti-inflammatory properties. Additionally, it could be used as a model compound for studying the mechanisms of various biochemical processes. Finally, it could be used in the synthesis of other organic compounds, such as 4-hydroxy-2-methyl-2H-pyran and 4-hydroxy-2-methyl-2H-pyridine.

Synthesis Methods

2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxymethylphenol with a pyridine base in the presence of a catalyst. This reaction produces an intermediate compound, which is then further reacted with an acid to form the desired 2-Hydroxy-5-(4-hydroxymethylphenyl)pyridine, 95% product. The reaction conditions, such as temperature and pH, must be carefully controlled in order to obtain the desired yield.

properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13-7-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQWBGFFVGFLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682611
Record name 5-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111115-98-0
Record name 5-[4-(Hydroxymethyl)phenyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111115-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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